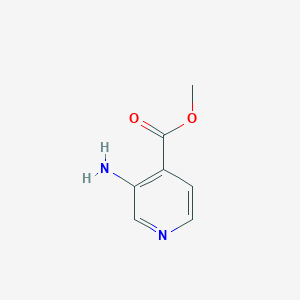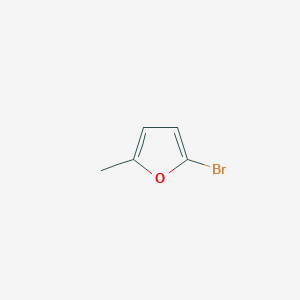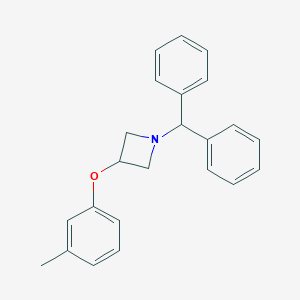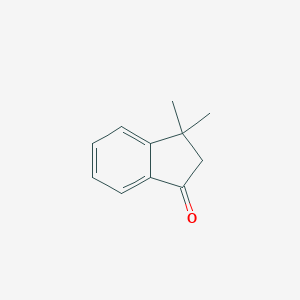![molecular formula C21H18N4O3 B145560 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide CAS No. 128050-92-0](/img/structure/B145560.png)
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is not fully understood. However, studies have shown that the compound binds to specific proteins and modulates their activity. The binding affinity and selectivity of the compound make it a valuable tool in studying protein-protein interactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide are dependent on the specific proteins it interacts with. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit protein aggregation in neurodegenerative diseases, and modulate immune responses in infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide in lab experiments include its high binding affinity and selectivity for specific proteins, its availability for research purposes, and its potential applications in medical research. The limitations of the compound include its high cost, its limited solubility in aqueous solutions, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
The future directions for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide research include the development of more efficient synthesis methods, the identification of new protein targets, and the optimization of the compound for in vivo studies. The compound's potential applications in medical research also warrant further investigation, including its use in combination with other drugs and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a synthetic compound that has shown promising results in medical research. Its high binding affinity and selectivity for specific proteins make it a valuable tool in studying protein-protein interactions. Further research is needed to fully understand its mechanism of action and to optimize its potential applications in medical research.
Synthesemethoden
The synthesis of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves several steps. The starting material is commercially available and undergoes a series of chemical reactions to produce the final compound. The synthesis method has been optimized and reported in several scientific publications, making the compound readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been extensively studied for its potential applications in medical research. The compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound has also been used as a tool in chemical biology research to study protein-protein interactions.
Eigenschaften
CAS-Nummer |
128050-92-0 |
|---|---|
Produktname |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
Molekularformel |
C21H18N4O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |
InChI-Schlüssel |
VKZYPBUKCLKSFV-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Kanonische SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Andere CAS-Nummern |
128050-93-1 |
Synonyme |
(-)-Ci-cdp1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



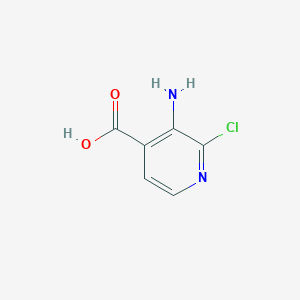

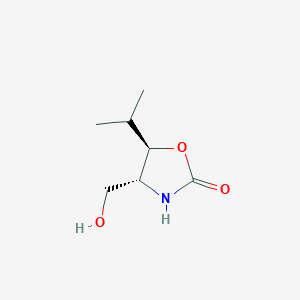
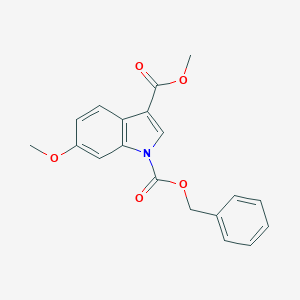
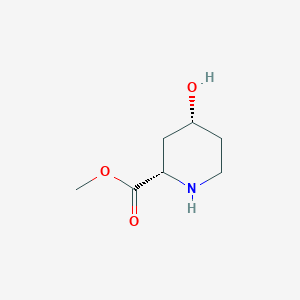
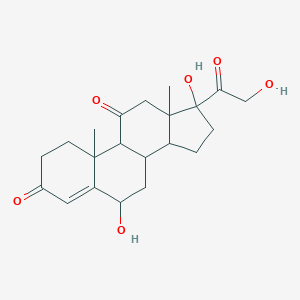
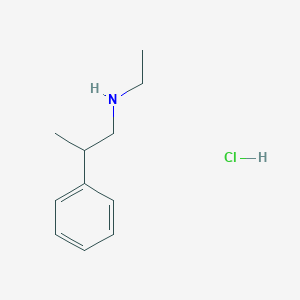
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
